![molecular formula C11H10ClNO2S B14379571 4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-14-3](/img/structure/B14379571.png)
4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a synthetic organic compound with a unique structure that combines a chloro-substituted oxazolone ring with a sulfanyl-methyl group attached to a methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one typically involves the reaction of 2-methylphenylthiomethyl ketone with chloroacetic acid in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolone ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the oxazolone ring and sulfanyl-methyl group.
2-Methyl-4-chlorophenol: Similar in having a chloro and methyl group but differs in the overall structure.
4-Chloro-2-methylphenylthiomethyl ketone: Contains the sulfanyl-methyl group but lacks the oxazolone ring.
Uniqueness
4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
89661-14-3 |
|---|---|
分子式 |
C11H10ClNO2S |
分子量 |
255.72 g/mol |
IUPAC名 |
4-chloro-5-[(2-methylphenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-4-2-3-5-9(7)16-6-8-10(12)11(14)13-15-8/h2-5H,6H2,1H3,(H,13,14) |
InChIキー |
ZWIGITMDUKVHMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1SCC2=C(C(=O)NO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


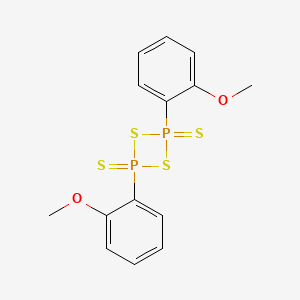
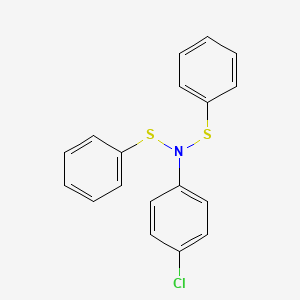
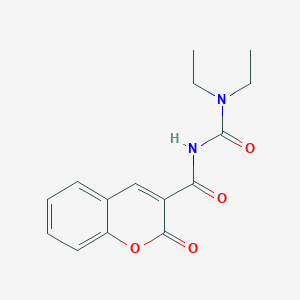
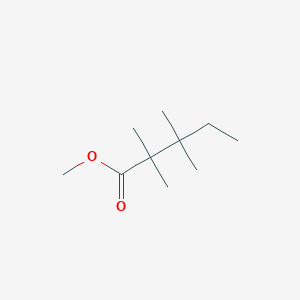
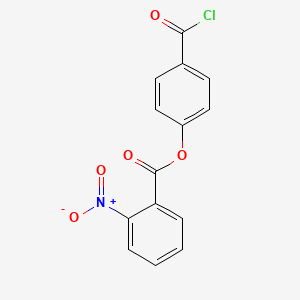
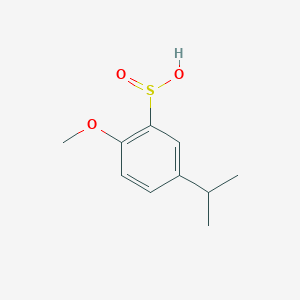
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
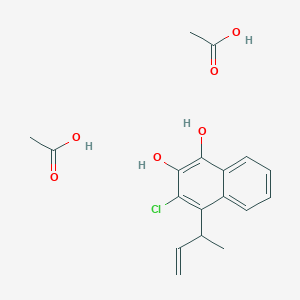
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
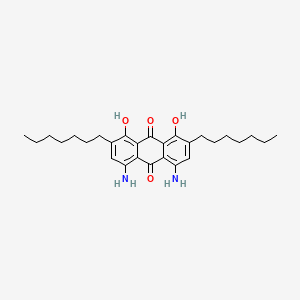
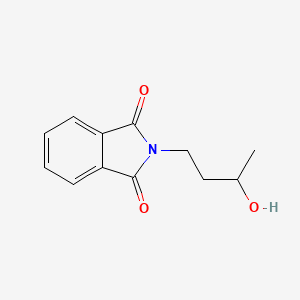
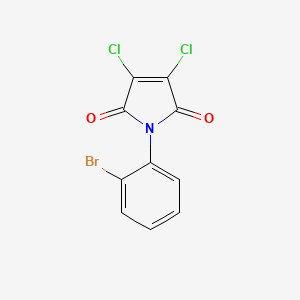
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)

